1-(Thiophen-2-yl)hexane-1,3-dione
Description
Structure
3D Structure
Properties
CAS No. |
35847-09-7 |
|---|---|
Molecular Formula |
C10H12O2S |
Molecular Weight |
196.27 g/mol |
IUPAC Name |
1-thiophen-2-ylhexane-1,3-dione |
InChI |
InChI=1S/C10H12O2S/c1-2-4-8(11)7-9(12)10-5-3-6-13-10/h3,5-6H,2,4,7H2,1H3 |
InChI Key |
JWOYZYLUCQTEIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CC(=O)C1=CC=CS1 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Thiophen 2 Yl Hexane 1,3 Dione and Analogous Structural Motifs
Foundational Synthetic Routes to β-Diketones
The traditional methods for synthesizing β-diketones have been refined over many years and remain fundamental in organic synthesis. These routes typically involve the formation of a carbon-carbon bond between two carbonyl-containing precursors.
Classic Acylation and Condensation Reactions
The Claisen condensation is the most classical and widely employed method for the synthesis of 1,3-diketones. beilstein-journals.org This reaction involves the base-mediated condensation of a ketone with an ester. For the synthesis of 1-(thiophen-2-yl)hexane-1,3-dione, this would typically involve the reaction of 2-acetylthiophene (B1664040) with a hexanoate (B1226103) ester, such as ethyl hexanoate, in the presence of a strong base like sodium ethoxide or sodium hydride.
A general representation of the Claisen condensation for a thienyl diketone is the reaction between 2-acetylthiophene and an ester. For instance, the synthesis of 1-(2-thienyl)butane-1,3-dione is achieved by condensing 2-acetylthiophene with ethyl acetate. nih.gov This process can be adapted for longer chain diketones by selecting the appropriate ester.
The choice of base is critical to the success of the Claisen condensation. Strong bases are required to generate the enolate of the ketone, which then acts as the nucleophile. Common bases include sodium hydride (NaH), sodium ethoxide (NaOEt), and lithium diisopropylamide (LDA). beilstein-journals.orgnih.gov The reaction conditions, such as solvent and temperature, also play a significant role in the yield and purity of the resulting β-diketone. For example, the use of lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) at low temperatures is a common strategy to control the reaction. nih.gov
| Reactant 1 | Reactant 2 | Base | Product | Reference |
| 2-Acetylthiophene | Ethyl acetate | Sodium ethoxide | 1-(2-Thienyl)butane-1,3-dione | nih.gov |
| Ferrocenyl ketones | Ferrocenyl esters | LDA or KOtBu | Diferrocenyl β-diketones | nih.gov |
| Alkyl aryl ketones | Alkanoic acids | TFAA/TfOH | 1,3-Diketones | beilstein-journals.org |
Modernized Approaches to β-Diketone Formation (e.g., Rh-catalyzed Reductive α-Acylation)
In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of complex organic molecules, including β-diketones. One such modern approach is the rhodium-catalyzed reductive α-acylation of α,β-unsaturated ketones (enones). core.ac.uk This method offers a direct and highly chemoselective route to 1,3-diketones. core.ac.uk
The reaction proceeds by treating an α,β-unsaturated ketone with an acid chloride in the presence of a rhodium catalyst, such as Wilkinson's catalyst (RhCl(PPh₃)₃), and a reducing agent like diethylzinc (B1219324) (Et₂Zn). core.ac.ukbldpharm.com This process avoids some of the common issues associated with classical methods, such as self-condensation and lack of regioselectivity. The reaction mechanism is thought to involve the formation of a rhodium enolate, which then reacts with the acid chloride. prepchem.com
This methodology has been shown to be applicable to a range of enones and acid chlorides, providing the corresponding β-diketones in moderate to good yields. prepchem.com The reaction conditions are generally mild, and it represents a significant advancement in the synthesis of this important class of compounds. core.ac.ukprepchem.com
Expedited and Environmentally Conscious Synthetic Strategies
The principles of green chemistry have spurred the development of more efficient and environmentally friendly synthetic methods. These strategies aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.
Ultrasonic-Assisted Syntheses
The use of ultrasound irradiation has been shown to accelerate a variety of chemical reactions, including the synthesis of β-diketones. Sonication can enhance reaction rates and improve yields by promoting mass transfer and activating the reacting species. nih.gov For example, ultrasound has been successfully employed in the synthesis of β-amino-α,β-unsaturated esters and ketones from β-dicarbonyl compounds in a one-pot process. nih.gov This catalyst-free approach often uses environmentally benign solvents like water, making it a green alternative to traditional methods. nih.gov
Ultrasound has also been utilized to facilitate the formation of metal complexes of 1,3-diketones, demonstrating a significant rate enhancement compared to silent conditions. nih.gov This suggests that the initial synthesis of the β-diketone ligand itself could also be accelerated through sonication.
Ionic Liquid-Mediated Transformations for Dicarbonyl Compounds
Ionic liquids (ILs) have gained considerable attention as green solvents due to their low volatility, high thermal stability, and recyclability. ncert.nic.in They can serve as both the solvent and catalyst in organic transformations. In the context of dicarbonyl compound synthesis, ionic liquids have been used as media for metal-mediated reactions, such as the allylation of carbonyl compounds. ambeed.comresearchgate.net
While direct synthesis of 1,3-diketones in ionic liquids is an area of ongoing research, the use of these solvents in related reactions highlights their potential to provide a more sustainable reaction environment. For instance, organometallic reactions, which are often sensitive to traditional solvents, can sometimes be performed effectively in ionic liquids.
One-Pot Cyclization-Alkylation Methodologies
One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, reduced waste, and simplified purification procedures. A one-pot successive cyclization-alkylation strategy has been developed for the synthesis of functionalized benzo[b]thiophenes, which involves the reaction of an alkynyl thioanisole (B89551) with a 1,3-dicarbonyl compound.
This type of methodology, while not directly producing a simple acyclic β-diketone, demonstrates the power of one-pot processes in constructing complex molecules containing a dicarbonyl moiety. The strategy often relies on a cascade of reactions, such as an initial cyclization followed by an in-situ alkylation of a nucleophile. Such approaches are highly desirable for their atom economy and ability to rapidly generate molecular complexity from simple starting materials.
Diversification of this compound Scaffolds
The structural framework of this compound serves as a versatile template for chemical modification. Diversification of this scaffold can be achieved through two primary strategies: the synthesis of analogues featuring different heteroaromatic systems and the regioselective functionalization of the existing thiophene (B33073) and dione (B5365651) moieties. These approaches allow for the systematic exploration of the chemical space around this core structure, enabling the generation of a library of related compounds with potentially varied properties.
Synthesis of Heteroaryl-Substituted Alkane Diones (e.g., furan (B31954), pyrrole (B145914) analogues)
The synthesis of analogues of this compound, where the thiophene ring is replaced by other five-membered heterocycles such as furan and pyrrole, is a key strategy for structural diversification. These analogous heteroaryl-substituted alkane diones can often be prepared using similar synthetic methodologies, primarily involving the formation of the β-diketone moiety by coupling a heteroaryl ketone precursor with an ester or by direct acylation of the heterocycle.
One common route to heteroaryl β-diketones is the Claisen condensation. This reaction involves the base-catalyzed condensation of a heteroaryl methyl ketone with an appropriate ester. For instance, 2-acetylfuran (B1664036) or N-protected 2-acetylpyrrole (B92022) can react with an ester like ethyl pentanoate in the presence of a strong base (e.g., sodium hydride, sodium ethoxide) to yield the corresponding furan or pyrrole analogue of this compound.
Another widely applicable method is the Friedel-Crafts acylation of the parent heterocycle. Furan, pyrrole, and thiophene can react with diacyl chlorides, such as adipoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), to produce 1,6-di(heteroaryl)hexane-1,6-diones. nih.gov While this produces a symmetrical diketone, modification of the acylating agent can lead to the desired 1,3-dione structure.
The Paal-Knorr synthesis provides a classic method for constructing the furan and pyrrole rings themselves from a 1,4-dicarbonyl precursor. researchgate.net This allows for the synthesis of substituted furan and pyrrole analogues which can then be further elaborated to the target β-diketone. For example, cyclization of a 1,4-diketone with a primary amine or ammonia (B1221849) yields a pyrrole, while dehydration of the 1,4-diketone yields a furan. researchgate.netscispace.com
More recent methods have also been developed. For instance, a tandem inverse electron demand Diels-Alder (iEDDA)/retro-Diels-Alder (rDA) reaction sequence using heteronorbornadienes has been employed for the synthesis of β-substituted furans and pyrroles. us.es This strategy involves the reaction of an electron-deficient alkyne with furan or a protected pyrrole to form an intermediate that, upon reaction with a tetrazine, yields the desired substituted heterocycle. us.es
The table below summarizes the synthesis of various heteroaryl alkane diones.
| Heterocycle | Synthetic Method | Precursors | Catalyst/Reagent | Reference |
| Thiophene | Friedel-Crafts Acylation | Thiophene, Adipoyl chloride | AlCl₃ | nih.gov |
| Furan | Paal-Knorr Synthesis | 1,4-Dicarbonyl compound | Acid catalyst | scispace.com |
| Pyrrole | Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Primary amine | MgI etherate | researchgate.net |
| Furan/Pyrrole | iEDDA/rDA Cascade | Alkyne derivative, Furan/N-Boc-pyrrole | 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (DPTz) | us.es |
Regioselective Functionalization and Derivatization
The this compound scaffold possesses multiple sites amenable to chemical modification, including the thiophene ring and the β-diketone moiety. The ability to selectively introduce functional groups at specific positions is crucial for developing derivatives with tailored properties.
Functionalization of the Thiophene Ring: The thiophene ring is susceptible to electrophilic aromatic substitution. Due to the directing effect of the acyl group, electrophiles are generally directed to the 4- and 5-positions of the thiophene ring. A common functionalization is bromination, which can be achieved regioselectively. For example, treatment of 1,6-di(thiophen-2-yl)hexane-1,6-dione with bromine in dichloromethane (B109758) results in the formation of the 2,5-dibromo derivative. nih.gov
Modern synthetic methods, such as directed metalation and C-H activation, offer powerful tools for the regioselective functionalization of thiophenes. nih.gov By employing a directing group, it is possible to achieve C-H functionalization at positions that are not typically accessible through classical electrophilic substitution. For instance, the use of a pH-sensitive directing group can enable access to 2,3,4- and 2,4,5-substituted thiophenes through sequential C-H activation pathways. nih.gov Metalation of thiophene derivatives using organolithium reagents or mixed metal-bases (e.g., TMP-bases, where TMP = 2,2,6,6-tetramethylpiperidyl) followed by quenching with an electrophile is a well-established strategy for introducing a wide range of substituents with high regiocontrol. researchgate.netcolab.ws
Derivatization of the β-Diketone Moiety: The β-diketone functionality exists in a tautomeric equilibrium between the diketo and enol forms. mdpi.com The enolic proton is acidic and can be removed by a base, generating an enolate which is a strong nucleophile. This enolate can react with various electrophiles, allowing for functionalization at the C2 carbon (the central carbon of the dione system).
Alkylation, acylation, and halogenation are common derivatization reactions at this position. For example, reaction of the β-diketone with an alkyl halide in the presence of a base leads to the corresponding C-alkylated product. Furthermore, the carbonyl groups themselves can undergo reactions typical of ketones, such as condensation with amines or hydrazines to form heterocyclic structures like pyrazoles or isoxazoles, thereby significantly diversifying the original scaffold. mdpi.com
The table below provides examples of regioselective functionalization reactions.
| Reaction Type | Reagents | Position of Functionalization | Product Type | Reference |
| Bromination | Bromine, Dichloromethane | Thiophene C5 position | 5-Bromo-1-(thiophen-2-yl)hexane-1,3-dione derivative | nih.gov |
| C-H Arylation | pH-sensitive directing group, Palladium catalyst | Thiophene C3, C4, or C5 positions | Aryl-substituted thiophene derivative | nih.gov |
| Metalation | TMP-base, Electrophile (e.g., I₂) | Thiophene C3 or C5 positions | Functionalized thiophene derivative | researchgate.netcolab.ws |
| C-Alkylation | Base (e.g., NaH), Alkyl halide | Diketone C2 position | C2-alkylated β-diketone | mdpi.com |
Chemical Reactivity and Transformation Pathways of 1 Thiophen 2 Yl Hexane 1,3 Dione
Reactions at the Thiophene (B33073) Ring
The thiophene ring is an electron-rich aromatic system, typically prone to electrophilic substitution reactions. However, its reactivity in 1-(thiophen-2-yl)hexane-1,3-dione is significantly influenced by the attached β-diketone group.
Electrophilic aromatic substitution is a fundamental reaction for five-membered heteroaryl compounds. nih.gov Thiophene is generally more stable than furan (B31954) or pyrrole (B145914) in the presence of acids often used for these substitutions. nih.gov However, the presence of the carbonyl groups in the hexane-1,3-dione chain has a substantial deactivating effect on the thiophene ring. Carbonyl groups are electron-withdrawing, which reduces the electron density of the thiophene ring, making it less susceptible to attack by electrophiles. nih.gov
In studies on analogous compounds like 1,6-di(thiophen-2-yl)hexane-1,6-dione, attempts at bromination did not result in substitution on the thiophene ring. nih.gov Instead, the reaction occurred at the α-hydrogen of the carbonyl group. nih.gov This is because the electron-withdrawing nature of the carbonyls diminishes the nucleophilicity of the thiophene ring, which would typically react rapidly with bromine, even at low temperatures. nih.gov Therefore, for this compound, electrophilic attack is predicted to occur preferentially at the dicarbonyl moiety rather than the thiophene ring under standard halogenation conditions.
Table 1: Predicted Outcome of Halogenation
| Reactant | Reagent | Conditions | Predicted Product | Reference |
|---|
Transformations of the β-Diketone Moiety
The β-diketone portion of the molecule is a versatile functional group, readily participating in a variety of cyclization, condensation, and reduction reactions.
The 1,3-dicarbonyl system is a key precursor for the synthesis of various heterocyclic compounds. researchgate.netnih.gov These reactions, often involving condensation with dinucleophiles, provide efficient pathways to complex molecular architectures. Annulation reactions, particularly [3+2] cycloadditions, are widely employed to construct five-membered heterocyclic rings. chim.it
The reaction of β-diketones with hydrazine and its derivatives is a classical method for synthesizing pyrazoles, which are isomeric with indazolones. Similarly, reaction with hydroxylamine yields isoxazole frameworks. nih.gov For this compound, condensation with these reagents would lead to the formation of a new heterocyclic ring attached to the thiophene core.
Isoxazole Formation: Treatment with hydroxylamine (NH₂OH) would likely result in cyclization to form a 5-propyl-3-(thiophen-2-yl)isoxazole. The reaction proceeds via initial formation of an oxime at one carbonyl, followed by intramolecular cyclization and dehydration.
Pyrazole/Indazolone-type Formation: Reaction with hydrazine (N₂H₄) would yield a 5-propyl-3-(thiophen-2-yl)-1H-pyrazole. Substituted hydrazines can be used to generate N-substituted pyrazole derivatives. This framework is a core component of many indazolone structures. organic-chemistry.org
Table 2: Synthesis of Heterocyclic Frameworks
| Reagent | Resulting Heterocycle | General Reaction Type |
|---|---|---|
| Hydroxylamine (NH₂OH) | Isoxazole | Condensation/Cyclization |
In the presence of an acid or base, dicarbonyl compounds can undergo intramolecular aldol or Claisen-type condensation reactions to form cyclic products. libretexts.org For molecules like 1,6-di(thiophen-2-yl)hexane-1,6-dione, reactions in an acidic medium have been shown to yield cyclocondensation products. nih.govtubitak.gov.tr Although this compound is a 1,3-diketone, which can be resistant to some intramolecular aldol reactions due to the acidity of the central methylene group, libretexts.org other intramolecular pathways could be possible under specific conditions, potentially involving the propyl chain. The stability of the resulting ring system (typically 5- or 6-membered rings) is a major driving force for these reactions. libretexts.org
The carbonyl groups of the β-diketone moiety can be readily reduced to hydroxyl groups using common reducing agents. The reduction of the closely related 1,6-di(thiophen-2-yl)hexane-1,6-dione has been successfully achieved using sodium borohydride (NaBH₄) in methanol. nih.gov This mild reducing agent selectively reduces ketones and aldehydes. Applying this methodology to this compound is expected to convert the diketone into the corresponding diol, 1-(thiophen-2-yl)hexane-1,3-diol.
Table 3: Carbonyl Reduction Reaction
| Starting Material | Reducing Agent | Solvent | Product | Reference |
|---|
Reactions with Nucleophilic Reagents (e.g., Hydrazines, Hydroxylamine)
The 1,3-dicarbonyl moiety in this compound is a versatile functional group that readily participates in condensation reactions with various nucleophiles. These reactions are fundamental in heterocyclic chemistry for the synthesis of five-membered aromatic rings such as pyrazoles and isoxazoles. researchgate.netnih.gov
The reaction with hydrazine and its derivatives is a classic and widely used method for the synthesis of pyrazoles. organic-chemistry.orgslideshare.net When this compound reacts with hydrazine hydrate, a cyclocondensation reaction occurs. The initial step involves the nucleophilic attack of one of the amino groups of hydrazine on one of the carbonyl carbons of the diketone, followed by the elimination of a water molecule to form a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second amino group on the remaining carbonyl, followed by dehydration, yields the corresponding pyrazole.
Due to the unsymmetrical nature of this compound, the reaction can theoretically lead to two regioisomeric pyrazoles: 5-propyl-3-(thiophen-2-yl)-1H-pyrazole and 3-propyl-5-(thiophen-2-yl)-1H-pyrazole. The regiochemical outcome is dependent on the relative electrophilicity of the two carbonyl carbons. The carbonyl carbon adjacent to the thiophene ring is influenced by the electronic effects of the aromatic system, which can affect its reactivity compared to the carbonyl carbon adjacent to the propyl group. Studies on similar unsymmetrical 1,3-diketones have shown that reaction conditions, such as pH and solvent, can influence the regioselectivity of the cyclization. nih.gov
Similarly, the reaction of this compound with hydroxylamine hydrochloride provides a direct route to isoxazole derivatives. nih.govmdpi.com The mechanism is analogous to pyrazole formation, involving condensation to form an oxime intermediate, followed by cyclization and dehydration. mdpi.com This reaction also presents the possibility of forming two regioisomers: 5-propyl-3-(thiophen-2-yl)isoxazole and 3-propyl-5-(thiophen-2-yl)isoxazole. The control of regioselectivity in these syntheses is a significant aspect of the synthetic utility of this diketone. organic-chemistry.org
Table 1: Heterocyclization Reactions with Nucleophiles
| Nucleophile | Product Class | Potential Products |
| Hydrazine Hydrate | Pyrazole | 5-propyl-3-(thiophen-2-yl)-1H-pyrazole and 3-propyl-5-(thiophen-2-yl)-1H-pyrazole |
| Hydroxylamine | Isoxazole | 5-propyl-3-(thiophen-2-yl)isoxazole and 3-propyl-5-(thiophen-2-yl)isoxazole |
| Phenylhydrazine | N-phenyl pyrazole | 1-phenyl-5-propyl-3-(thiophen-2-yl)-1H-pyrazole and 1-phenyl-3-propyl-5-(thiophen-2-yl)-1H-pyrazole |
Generation of α-Diazo-1,3-Diketone Intermediates
The active methylene group situated between the two carbonyl functions in this compound is acidic and can be readily functionalized. A key transformation is the diazo-transfer reaction, which converts the 1,3-dione into a 2-diazo-1,3-dione. organic-chemistry.org This reaction is typically carried out using a diazo-transfer agent, most commonly tosyl azide (TsN₃), in the presence of a base. organic-chemistry.orgorganic-chemistry.org The base deprotonates the active methylene group to form an enolate, which then attacks the terminal nitrogen of the tosyl azide. Subsequent elimination of p-toluenesulfonamide yields the stable 2-diazo-1-(thiophen-2-yl)hexane-1,3-dione intermediate.
These α-diazo-1,3-diketone intermediates are valuable synthetic precursors. However, a particularly efficient tandem reaction has been developed that proceeds directly from the 1,3-diketone to an α-diazoketone, bypassing the isolation of the 2-diazo-1,3-dione. organic-chemistry.org This process involves reacting the 1,3-diketone with tosyl azide in the presence of a primary amine, such as methylamine, in an alcohol solvent. organic-chemistry.orgorganic-chemistry.org This one-pot reaction combines the initial Regitz diazo transfer with a subsequent primary amine-mediated C-C bond cleavage of the resulting 2-diazo-1,3-diketone. researchgate.net
For this compound, this tandem reaction would result in the formation of 1-(thiophen-2-yl)-2-diazoethanone and N-methylbutanamide. researchgate.net This method offers a highly efficient, diazomethane-free route to valuable α-diazo ketone building blocks. Research has demonstrated the successful synthesis of 1-(thiophen-2-yl)-2-diazoethanone with a 90% yield using this tandem approach. researchgate.net
Table 2: Synthesis of Diazo Compounds
| Reagents | Intermediate/Product | Reaction Type | Reported Yield |
| 1. Base2. Tosyl Azide (TsN₃) | 2-Diazo-1-(thiophen-2-yl)hexane-1,3-dione | Regitz Diazo Transfer | High |
| Tosyl Azide (TsN₃), Methylamine (MeNH₂) | 1-(Thiophen-2-yl)-2-diazoethanone | Tandem Diazo Transfer and C-C Cleavage | 90% researchgate.net |
Coordination Chemistry and Supramolecular Assemblies of 1 Thiophen 2 Yl Hexane 1,3 Dione
Ligand Design Principles for β-Diketones
The design of β-diketone ligands is a cornerstone for developing metal complexes with desired physicochemical properties, such as stability, volatility, and specific optical or magnetic characteristics. The fundamental principle lies in the chelation of the metal ion by the two oxygen donor atoms of the deprotonated β-diketone, forming a stable six-membered ring. researchgate.net The properties of the resulting metal complex are heavily influenced by the nature of the R and R' substituents at either end of the 1,3-dione core.
For 1-(Thiophen-2-yl)hexane-1,3-dione, the key substituents are a thiophene (B33073) group and a propyl group. The thiophene ring, an aromatic heterocycle, introduces several important features:
Electronic Effects: The electron-rich nature of the thiophene ring can influence the electron density on the coordinating oxygen atoms, thereby affecting the strength of the metal-ligand bond.
Steric Hindrance: The bulkiness of the thiophene group can influence the coordination number and geometry of the metal center, potentially leading to the formation of specific stereoisomers.
Extended Conjugation: The π-system of the thiophene ring can be involved in extended conjugation within the chelate ring, which can impact the electronic and photophysical properties of the complex, such as absorption and emission spectra.
The propyl group, on the other hand, is a simple alkyl chain that primarily contributes to the steric bulk and solubility of the ligand and its metal complexes in nonpolar solvents. By strategically varying these substituents, it is possible to control the properties of the resulting coordination compounds. For instance, introducing fluorinated groups can enhance the volatility and Lewis acidity of the metal complexes, which is advantageous for applications like chemical vapor deposition. core.ac.uk Similarly, incorporating additional donor groups into the ligand backbone can lead to the formation of polynuclear or heterometallic architectures with interesting magnetic or luminescent properties. researchgate.net
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The ligand is usually deprotonated in situ using a base, or the reaction is carried out under conditions that favor the formation of the enolate. The resulting complexes can be isolated as crystalline solids and characterized by various spectroscopic and analytical techniques.
Transition Metal Complexes
Transition metal complexes of β-diketones are widely studied due to their diverse applications in catalysis, materials science, and as precursors for metal oxides. The synthesis of transition metal complexes with this compound would likely follow established procedures for other β-diketones. researchgate.netresearchgate.net This generally involves reacting the ligand with a metal salt, such as a halide, acetate, or nitrate, in a solvent like ethanol (B145695) or methanol. st-andrews.ac.uk The reaction mixture is often heated to ensure complete reaction, and the product may precipitate upon cooling or after the addition of a non-polar solvent.
Characterization of these complexes typically involves:
Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion, evidenced by the disappearance of the enolic O-H stretch and shifts in the C=O and C=C stretching frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand and the formation of the complex, although paramagnetic metal centers can lead to significant broadening or shifting of signals. researchgate.net
UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination environment of the metal ion.
Elemental Analysis: To determine the stoichiometry of the complex.
Interactive Table: General Characterization Data for Transition Metal β-Diketonate Complexes
| Technique | Observation | Interpretation |
| IR Spectroscopy | Disappearance of broad O-H stretch (enol) | Deprotonation and coordination of the ligand. |
| Shift of C=O stretching frequency to lower wavenumbers | Coordination of carbonyl oxygen to the metal ion. | |
| Appearance of new bands in the low-frequency region | Formation of Metal-Oxygen (M-O) bonds. | |
| UV-Vis Spectroscopy | Intense bands in the UV region | π → π* transitions within the ligand. |
| Weaker bands in the visible region (for d-block metals) | d-d electronic transitions, characteristic of the metal ion's geometry. | |
| Magnetic Susceptibility | Paramagnetic or diamagnetic behavior | Provides information on the oxidation state and spin state of the metal ion. |
Lanthanide Complexes
Lanthanide complexes of β-diketones are of particular interest due to their unique luminescent properties, which arise from the "antenna effect." In this process, the β-diketonate ligand absorbs UV light and efficiently transfers the energy to the central lanthanide ion, which then emits at its characteristic, sharp wavelengths. researchgate.net The thiophene group in this compound is expected to be an effective antenna due to its aromatic nature.
The synthesis of lanthanide complexes with this ligand would typically involve the reaction of a lanthanide salt (e.g., chloride or nitrate) with the ligand in a 1:3 molar ratio, often in the presence of a base to facilitate deprotonation. wordpress.com Sometimes, an ancillary ligand, such as 1,10-phenanthroline (B135089) or triphenylphosphine (B44618) oxide, is added to saturate the coordination sphere of the lanthanide ion and enhance the luminescence quantum yield by displacing solvent molecules that can quench the emission. researchgate.netacs.org
Characterization of lanthanide complexes involves similar techniques as for transition metals, with a strong emphasis on photoluminescence spectroscopy to evaluate their emission properties.
Interactive Table: Expected Photophysical Properties of a Europium Complex with this compound
| Property | Expected Observation | Significance |
| Excitation Maximum | Broad band in the UV region (e.g., 350-400 nm) | Corresponds to the absorption of the β-diketonate ligand (antenna). |
| Emission Maxima | Sharp peaks in the red region (e.g., ~612 nm) | Characteristic ⁵D₀ → ⁷F₂ hypersensitive transition of the Eu³⁺ ion. |
| Luminescence Lifetime | Typically in the microsecond to millisecond range | Indicates the efficiency of the energy transfer and the absence of quenching species. |
| Quantum Yield | Varies depending on the coordination environment | A measure of the overall efficiency of the luminescence process. |
Structural Analysis of Coordination Compounds (e.g., X-ray Diffraction)
For transition metal complexes of this compound, one would expect to see various coordination geometries depending on the metal ion and the stoichiometry. For example, a divalent metal ion like copper(II) might form a square planar complex of the type [Cu(L)₂], while a trivalent ion like iron(III) would likely form an octahedral complex, [Fe(L)₃].
In the case of lanthanide complexes, the coordination numbers are typically higher, ranging from 7 to 9. A complex like [Eu(L)₃(H₂O)] would likely exhibit a capped square antiprismatic or a tricapped trigonal prismatic geometry. The crystal structure would reveal how the thiophene and propyl groups are oriented and how the molecules pack in the solid state, which can influence the bulk properties of the material. nih.gov
While a crystal structure for a complex of this compound is not available, the structure of a related compound, 4-trifluoro-2-[2-(4-fluorophenyl)hydrazine-1-ylidene]-1-(thiophen-2-yl)butane-1,3-dione, has been determined by X-ray diffraction, confirming the planarity of the core structure and providing typical bond lengths for the thiophene and dione (B5365651) moieties. sibran.ru
Modulating Coordination Geometry and Stability through Ligand Variation
The stability and geometry of metal complexes can be systematically tuned by altering the structure of the β-diketone ligand. The stability of a complex is quantified by its formation constant (or stability constant), with higher values indicating a more stable complex. scispace.com
Variations in the substituents of the β-diketone ligand can affect the stability and geometry in several ways:
Electronic Effects: Replacing the electron-donating propyl group with a strong electron-withdrawing group, such as a trifluoromethyl group (as in the well-known ligand 2-thenoyltrifluoroacetone, TTA), would increase the acidity of the ligand. This can lead to the formation of more stable complexes with certain metal ions and can also influence the redox potential of the metal center.
Steric Effects: Increasing the steric bulk of the alkyl chain (e.g., replacing propyl with a tert-butyl group) can force a change in the coordination geometry. For instance, it might favor the formation of tetrahedral complexes over octahedral ones for a given metal ion. Large substituents can also prevent the formation of higher-order aggregates or polymeric structures. sibran.ru
Introduction of Additional Coordinating Groups: Incorporating other donor atoms into the ligand, for example, by modifying the propyl chain or the thiophene ring, can increase the denticity of the ligand. This can lead to the formation of highly stable complexes with different geometries and can be a strategy for creating polynuclear complexes. researchgate.net
The stability of the formed complexes generally follows the Irving-Williams series for divalent transition metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). The relative stability of complexes can be determined potentiometrically or spectrophotometrically by measuring the equilibrium concentrations of the species in solution. core.ac.ukresearchgate.net
Advanced Spectroscopic Characterization and Computational Chemistry Studies
High-Resolution Spectroscopic Techniques for Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural confirmation of 1-(Thiophen-2-yl)hexane-1,3-dione, providing detailed information about the hydrogen and carbon environments within the molecule. The compound exists predominantly in its enol form, a feature that is clearly evidenced by both ¹H and ¹³C NMR data. rsc.org
¹H NMR Spectroscopy: The proton NMR spectrum, typically recorded in deuterated chloroform (CDCl₃), reveals characteristic signals for the thiophene (B33073) ring, the enolic proton, and the alkyl chain. rsc.org The thiophene ring protons appear as distinct doublets of doublets in the aromatic region, corresponding to the specific electronic environments of the protons at positions 3, 4, and 5 of the ring. A key feature is the singlet observed for the vinyl proton of the enol tautomer. The alkyl chain protons present as triplets and multiplets, with chemical shifts and coupling patterns consistent with a hexane group. A highly deshielded signal, appearing as a broad singlet, is characteristic of the enolic hydroxyl proton, which is involved in a strong intramolecular hydrogen bond. rsc.org
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data, showing distinct resonances for each carbon atom in the molecule. The spectrum confirms the presence of two carbonyl carbons, although one is more accurately described as an enol carbon, with chemical shifts in the highly deshielded region. The carbons of the thiophene ring appear in the aromatic region, while the alkyl chain carbons are observed in the aliphatic region of the spectrum. rsc.org
Detailed chemical shift assignments from the analysis of a closely related analogue, 1-(thiophen-2-yl)heptane-1,3-dione, are presented below. rsc.org
Interactive Data Table: ¹H NMR Data (500 MHz, CDCl₃) for the enol form of 1-(thiophen-2-yl)heptane-1,3-dione
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 15.69 | br | - | 1H | Enolic OH |
| 7.69 | dd | 4.0, 1.0 | 1H | Thiophene H |
| 7.59 | dd | 5.0, 1.0 | 1H | Thiophene H |
| 7.12 | dd | 5.0, 4.0 | 1H | Thiophene H |
| 6.01 | s | - | 1H | Vinyl CH |
| 2.36 | t | 7.5 | 2H | CH₂ |
| 1.61 – 1.70 | m | - | 2H | CH₂ |
| 1.36 – 1.45 | m | - | 2H | CH₂ |
| 0.94 | t | 7.5 | 3H | CH₃ |
Interactive Data Table: ¹³C NMR Data (125 MHz, CDCl₃) for the enol form of 1-(thiophen-2-yl)heptane-1,3-dione
| Chemical Shift (δ) ppm | Assignment |
| 190.8 | C=O |
| 181.8 | C-OH (enol) |
| 141.8 | Thiophene C |
| 132.1 | Thiophene CH |
| 130.0 | Thiophene CH |
| 128.1 | Thiophene CH |
| 95.7 | Vinyl CH |
| 37.2 | CH₂ |
| 28.2 | CH₂ |
| 22.3 | CH₂ |
| 13.7 | CH₃ |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are utilized to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies. The IR spectrum of related thiophene diketone compounds shows characteristic absorption bands. nih.gov Strong bands corresponding to the C=O stretching vibrations of the ketone groups are typically observed. nih.gov Aromatic C-H stretching from the thiophene ring is also evident. nih.gov Furthermore, aliphatic C-H stretching vibrations from the hexane chain are present in the spectrum. nih.gov
Key vibrational frequencies for the related compound 1,7-di(thiophen-2-yl)heptane-1,7-dione are provided in the table below. nih.gov
Interactive Data Table: IR Data for 1,7-di(thiophen-2-yl)heptane-1,7-dione
| Wavenumber (cm⁻¹) | Assignment |
| 3090 | Aromatic C-H Stretch |
| 2937 | Aliphatic C-H Stretch |
| 2863 | Aliphatic C-H Stretch |
| 1656 | C=O Stretch |
| 1519 | Aromatic C=C Stretch |
| 1416 | C-H Bend |
| 1355 | C-H Bend |
| 1234 | C-O Stretch |
| 1056 | C-S Stretch |
| 856 | C-H Out-of-plane Bend |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides crucial information regarding the compound's molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, allowing for the determination of the precise elemental formula. rsc.org For the closely related 1-(thiophen-2-yl)heptane-1,3-dione, the calculated mass for the protonated molecule [M+H]⁺ is 211.0793. The experimentally found value of 211.0789 is in excellent agreement, confirming the elemental composition as C₁₁H₁₅O₂S. rsc.org
Interactive Data Table: HRMS Data for 1-(thiophen-2-yl)heptane-1,3-dione
| Ion Formula | Calculated m/z | Found m/z |
| [C₁₁H₁₅O₂S]⁺ | 211.0793 | 211.0789 |
Optoelectrochemical Probing of Electronic Behavior
Cyclic Voltammetry and Chronoamperometry
Cyclic voltammetry is employed to investigate the redox properties of thiophene-containing compounds, providing insights into their electronic structure and potential for applications in electronic materials. Studies on various functionalized thiophenes show that they can undergo electropolymerization to form conducting polymer films. researchgate.net The electrochemical behavior, including oxidation and reduction potentials, is highly dependent on the substituents attached to the thiophene ring. For thiophene derivatives, irreversible oxidation processes are often observed, indicating the formation of polymeric films on the electrode surface. researchgate.net
UV-Vis Spectroscopy and Photoluminescence Studies
UV-Vis spectroscopy is used to study the electronic transitions within the molecule. Thiophene-based conjugated compounds typically exhibit strong light absorption. researchgate.net The absorption spectra are characterized by π–π* transitions of the polymer backbone and intramolecular charge-transfer (ICT) processes. acs.org For instance, polymers incorporating thiophene units show strong absorption in the visible to near-infrared region, which is crucial for applications in organic photovoltaics. acs.org The specific absorption maxima depend on the extent of conjugation and the nature of the substituents on the thiophene ring. researchgate.net
Theoretical Chemistry and Computational Modeling
Following an extensive search of scientific literature and chemical databases, it has been determined that specific computational modeling and theoretical chemistry studies exclusively focused on this compound are not publicly available. Research employing advanced computational methods such as Density Functional Theory (DFT), Time-Dependent Density Functional Theory (TDDFT), Molecular Dynamics (MD), and specific modeling of non-covalent interactions has been conducted on structurally related compounds, such as various thiophene derivatives or other dione (B5365651) molecules. However, detailed theoretical analyses, including electronic structure calculations, reaction pathway explorations, excited state properties, conformational analyses, and non-covalent interaction modeling for the precise molecule of this compound, have not been published in the available scientific literature.
Therefore, the following sections cannot be populated with specific research findings, data tables, or detailed discussions as per the user's strict instructions to focus solely on "this compound".
Density Functional Theory (DFT) for Electronic Structure and Reaction Pathways
No published studies were found that specifically apply Density Functional Theory to elucidate the electronic structure or investigate the reaction pathways of this compound.
Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties
There are no available research articles detailing the use of Time-Dependent Density Functional Theory to calculate the excited state properties, such as electronic transitions or absorption spectra, for this compound.
Molecular Dynamics and Conformational Analysis
A search for molecular dynamics simulations or detailed conformational analysis of this compound did not yield any specific results.
Computational Modeling of Non-Covalent Molecular Interactions
No literature is available that specifically models the non-covalent molecular interactions, such as hydrogen bonding or π-stacking, for this compound through computational methods.
Applications in Advanced Materials Science and Functional Devices
Precursors for Organic Electronic and Optoelectronic Materials
There is currently no published research demonstrating the use of 1-(Thiophen-2-yl)hexane-1,3-dione as a direct precursor for organic electronic and optoelectronic materials. While numerous thiophene (B33073) derivatives serve as monomers for the synthesis of semiconducting polymers, the specific contribution of the hexan-1,3-dione side chain to the electronic properties of any resulting material has not been investigated. Theoretical studies or experimental work on its potential to be incorporated into π-conjugated systems for applications in transistors, solar cells, or light-emitting diodes are absent from the scientific literature.
Polymer Chemistry and Conjugated Polymer Synthesis
The role of this compound in polymer chemistry, specifically in the synthesis of conjugated polymers, is not documented. Methods for polymerizing thiophene monomers are well-established and include oxidative polymerization and various cross-coupling reactions. However, there are no reports of these methods being applied to this compound. The reactivity of the dione (B5365651) functionality under typical polymerization conditions has not been explored, and it is unclear how this group would influence the polymerization process or the properties of the final polymer.
Electrochromic Materials Development
Electrochromic materials, which change color in response to an applied voltage, are often based on conjugated polymers, including polythiophenes. The color and switching properties of these materials are highly dependent on the polymer's electronic structure. There is no evidence in the literature to suggest that this compound or polymers derived from it have been investigated for electrochromic properties. Consequently, no data exists on its potential color states, switching speeds, or durability in electrochromic devices.
Integration into Sensing and Detection Platforms
The functional groups present in this compound, namely the thiophene ring and the dione moiety, could theoretically interact with various analytes, suggesting a potential application in chemical sensors. The thiophene unit can be part of a conductive polymer backbone whose conductivity could be modulated by analyte binding, while the dione group could act as a specific binding site. However, no studies have been published that explore the integration of this compound into sensing and detection platforms. Research into its sensitivity, selectivity, and response mechanism towards any specific chemical species is currently non-existent.
Future Prospects and Interdisciplinary Research Directions
Sustainable Synthesis and Green Chemistry Principles for 1-(Thiophen-2-yl)hexane-1,3-dione
Future synthetic strategies for this compound are increasingly guided by the principles of green chemistry, aiming to reduce environmental impact and enhance efficiency. Research is directed towards the adoption of eco-friendly solvents, alternative energy sources, and catalytic systems that offer high yields and selectivity while minimizing waste.
Key green chemistry approaches applicable to the synthesis of β-diketones include:
Microwave-Assisted Synthesis: This technique can significantly shorten reaction times and increase product yields. benthamdirect.com Microwave irradiation provides rapid and uniform heating, often leading to cleaner reactions with fewer byproducts. benthamdirect.com
Solvent-Free Reactions: Conducting syntheses in the absence of conventional solvents eliminates a major source of chemical waste. juniperpublishers.com Reactions can be performed on solid supports or under neat conditions, aligning with green chemistry goals. juniperpublishers.com
Bio-based Feedstocks: Exploring routes that utilize renewable starting materials, such as isolating β-diketone precursors from agricultural co-products like wheat straw, presents a sustainable alternative to petrochemical-based syntheses. juniperpublishers.comnih.gov
Catalytic Methods: The development of novel catalysts, including biocatalysts (enzymes) and organocatalysts, can lead to more efficient and enantioselective syntheses of β-diketones. researchgate.net
| Methodology | Key Advantages | Potential for this compound | Reference |
|---|---|---|---|
| Conventional Claisen Condensation | Well-established, versatile | Standard method, but often requires strong bases and organic solvents. ijpras.comnih.gov | ijpras.comnih.gov |
| Microwave-Assisted Synthesis | Reduced reaction time, increased yield, energy efficient. benthamdirect.com | High potential for rapid and efficient synthesis. | benthamdirect.com |
| Solvent-Free Synthesis | Eliminates solvent waste, simplified workup. juniperpublishers.com | Feasible using solid supports like KF/alumina. juniperpublishers.com | juniperpublishers.com |
| Catalytic Approaches | High selectivity, mild reaction conditions, potential for asymmetric synthesis. researchgate.net | Development of specific catalysts for thiophene-containing substrates is a promising research area. | researchgate.net |
Discovery of Novel Reactivity and Unexplored Transformations
The unique structural features of this compound, namely the reactive methylene group flanked by two carbonyls and the electron-rich thiophene (B33073) ring, offer a rich landscape for exploring new chemical reactions. Future research will likely focus on uncovering novel transformations and expanding the synthetic utility of this scaffold.
Areas ripe for exploration include:
Domino and Multicomponent Reactions (MCRs): Designing one-pot syntheses that form complex heterocyclic structures from simple precursors is a major goal. acgpubs.org 1,3-Diketones are excellent substrates for MCRs to build diverse molecular architectures. acgpubs.orgresearchgate.net
Asymmetric Catalysis: The development of chiral catalysts to control the stereochemistry of reactions at the α-carbon of the diketone would provide access to enantiomerically pure compounds with potential applications in pharmaceuticals.
Photocatalysis: The role of β-diketone ligands in modifying the properties of photocatalysts is an emerging field. researchgate.net The thiophene moiety could play a crucial role in light absorption and electron transfer processes.
Electrophilic and Nucleophilic Aromatic Substitution: While the thiophene ring is generally susceptible to electrophilic substitution, the influence of the diketone moiety on its reactivity and regioselectivity warrants further investigation. nih.gov
Rational Design of High-Performance Diketone-Based Systems
The rational design of molecules for specific applications is a cornerstone of modern materials science. For this compound, this involves tailoring its structure to create high-performance systems for use in electronics, photonics, and sensing.
Key design strategies and potential applications include:
Organic Electronics: β-Diketones are used as ligands for metal complexes in various electronic devices. The thiophene unit, a common component in organic semiconductors, suggests that metal complexes of this compound could have interesting photophysical properties.
Photoinitiators for 3D Printing: Ketone-based molecules can be designed as high-performance photoinitiators for vat photopolymerization, particularly for printers using 405 nm light sources. rsc.orgresearchgate.net Molecular modeling can be used to predict light absorption properties and guide the synthesis of new, efficient initiators. rsc.org
Luminescent Materials: Thienyl diketone derivatives have been shown to exhibit highly efficient room-temperature phosphorescence (RTP). chemrxiv.org The rational design of the molecular conformation can lead to materials with fast and narrowband RTP, which is desirable for applications in displays and sensing. chemrxiv.org
Non-Linear Optics: By attaching strong electron-donating and electron-withdrawing groups to a π-conjugated system incorporating a diketone, materials with large two-photon absorption cross-sections can be developed. rsc.org
| Application Area | Design Principle | Role of this compound | Reference |
|---|---|---|---|
| Room-Temperature Phosphorescence (RTP) | Planar molecular conformation, presence of heavy atoms (sulfur), delocalized π-system. chemrxiv.org | The thiophene ring provides a heavy atom and contributes to a planar, π-delocalized structure, ideal for promoting RTP. chemrxiv.org | chemrxiv.org |
| Photoinitiators | Strong light absorption at specific wavelengths (e.g., 405 nm), efficient radical generation. rsc.org | The chromophore can be tuned by modifying the thiophene ring or the diketone backbone to match laser wavelengths. | rsc.org |
| Two-Photon Polymerization | Large two-photon absorption cross-section, typically in D-π-A structures. rsc.org | The thiophene can act as part of the π-bridge in a donor-π-acceptor (D-π-A) molecular design. | rsc.org |
Synergistic Approaches Combining Synthesis, Theory, and Application
The future of chemical research lies in the close integration of synthetic chemistry, computational modeling, and applied materials science. This synergistic approach allows for a deeper understanding of structure-property relationships and accelerates the discovery of new materials and reactions.
For this compound, this interdisciplinary approach involves:
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict molecular structures, keto-enol tautomer equilibria, spectroscopic properties, and reaction mechanisms. researchgate.netruc.dknih.gov This theoretical insight can guide synthetic efforts and explain experimental observations. researchgate.netmdpi.com
Structure-Activity Relationship (SAR) Studies: By systematically synthesizing derivatives of this compound and evaluating their properties, researchers can establish clear relationships between chemical structure and functional performance. acgpubs.org
In Silico Design: Molecular modeling can be employed for the in silico rational design of new molecules with desired properties, such as specific light absorption wavelengths for photoinitiators, before committing to synthetic work. rsc.org This reduces the trial-and-error nature of materials discovery.
The combination of these approaches will enable the efficient development of novel applications for this compound, from advanced materials to new synthetic methodologies, firmly establishing its place as a versatile building block in modern chemistry.
Q & A
Q. How are electrochemical properties measured for applications in conductive polymers?
- Methodological Answer : Cyclic voltammetry in acetonitrile/TBAPF6 electrolyte determines oxidation potentials (Epa) and HOMO levels. Spectroelectrochemical cells coupled with UV-Vis spectroscopy monitor doping-induced absorption changes. For thin films, conductivity is measured using a four-point probe .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
